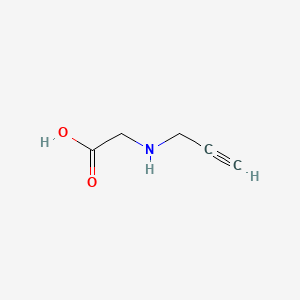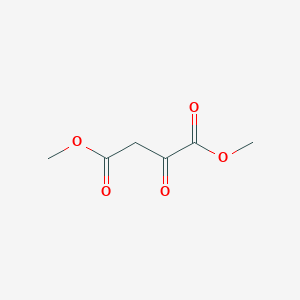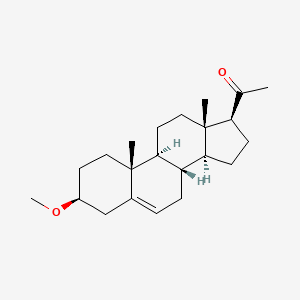
Propargylglycine
概述
描述
Propargylglycine is a non-proteinogenic amino acid characterized by the presence of a propargyl group attached to the alpha carbon of glycine. This compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems .
准备方法
合成路线和反应条件: 炔丙基甘氨酸可以通过多种方法合成。 一种常见的方法涉及炔丙基溴与甘氨酸衍生物的缩合,然后皂化和水解 . 另一种方法包括使用炔丙基化试剂,这些试剂作为亲核试剂作用于醛或酮中的羰基官能团,导致形成同炔丙基醇 .
工业生产方法: 炔丙基甘氨酸的工业生产通常涉及使用与上述类似方法的大规模合成,并针对产量和纯度进行优化。 该过程通常包括纯化步骤,如从水溶液中重结晶或色谱技术,以确保高质量的产品 .
化学反应分析
反应类型: 炔丙基甘氨酸会发生多种化学反应,包括:
氧化: 炔丙基甘氨酸可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将丙炔基中的三键转化为双键或单键。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用碳载钯的催化加氢是一种典型的方法。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.
主要产物: 这些反应产生的主要产物包括各种取代的甘氨酸衍生物、同炔丙基醇和其他官能化的氨基酸 .
4. 科研应用
炔丙基甘氨酸在科学研究中有着广泛的应用:
科学研究应用
Propargylglycine has a wide range of applications in scientific research:
作用机制
炔丙基甘氨酸主要通过不可逆地抑制胱硫醚 γ-裂解酶和脯氨酸脱氢酶等酶发挥作用。这种抑制通过基于机制的过程发生,其中该化合物与酶形成共价键,导致其失活。 这种作用破坏了硫化氢和其他代谢过程的合成,这会对生物产生重大影响 .
类似化合物:
同炔丙基甘氨酸: 结构相似,但取代模式不同。
D-炔丙基甘氨酸: 炔丙基甘氨酸的对映异构体,具有类似的抑制特性.
DL-炔丙基甘氨酸: 一种用于各种研究的消旋体混合物.
独特性: 炔丙基甘氨酸的独特之处在于它对胱硫醚 γ-裂解酶的特异性抑制及其在硫化氢合成中的作用。 它能够作为脯氨酸脱氢酶的自杀抑制剂,这使它与其他类似化合物区分开来,使其成为生物化学研究和潜在治疗应用中的宝贵工具 .
相似化合物的比较
Homopropargylglycine: Similar in structure but with a different substitution pattern.
D-Propargylglycine: The enantiomer of this compound with similar inhibitory properties.
DL-Propargylglycine: A racemic mixture used in various studies.
Uniqueness: this compound is unique due to its specific inhibition of cystathionine gamma-lyase and its role in hydrogen sulfide synthesis. Its ability to act as a suicide inhibitor of proline dehydrogenase also sets it apart from other similar compounds, making it a valuable tool in both biochemical research and potential therapeutic applications .
属性
IUPAC Name |
2-(prop-2-ynylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLQGMTIHCDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206892 | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58160-95-5 | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1618465.png)


![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1618470.png)

